molecular formula C12H19N3O2 B2544788 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol CAS No. 2176124-53-9

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol

Cat. No.: B2544788
CAS No.: 2176124-53-9
M. Wt: 237.303
InChI Key: NAVIWMVKONAAIL-UHFFFAOYSA-N
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Description

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol is a complex organic compound with a unique structure that combines a pyridine ring, a dimethylamino group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol typically involves multiple steps, starting with the preparation of the pyridine derivative The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the formation of the tetrahydrofuran ring via cyclization

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyridine ring may produce a piperidine derivative.

Scientific Research Applications

4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-2-ol: Similar structure but with the hydroxyl group at the 2-position.

    4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

The unique combination of the pyridine ring, dimethylamino group, and tetrahydrofuran ring in 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol provides distinct chemical and biological properties that differentiate it from similar compounds. Its specific interactions with molecular targets make it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[2-(dimethylamino)pyridin-4-yl]methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-15(2)12-5-9(3-4-13-12)6-14-10-7-17-8-11(10)16/h3-5,10-11,14,16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVIWMVKONAAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)CNC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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